3-Phenoxybenzylamine hydrochloride
Overview
Description
3-Phenoxybenzylamine hydrochloride: is a chemical compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . It is also known by its synonym (3-Phenoxyphenyl)methylamine hydrochloride . This compound is typically found in solid form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxybenzylamine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3-Phenoxybenzylamine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve dissolving 3-Phenoxybenzylamine in an appropriate solvent, such as ethanol or methanol, and then adding hydrochloric acid to the solution. The mixture is then stirred at room temperature until the reaction is complete, and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the phenoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed:
Oxidation: Phenoxybenzaldehyde or phenoxybenzoic acid.
Reduction: Phenoxybenzylamine.
Substitution: Various substituted phenoxybenzylamines depending on the substituent used.
Scientific Research Applications
3-Phenoxybenzylamine hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Phenoxybenzylamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. It acts by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Phenoxybenzamine: An alpha-adrenergic antagonist used to treat hypertension.
Trihexyphenidyl: A muscarinic acetylcholine receptor antagonist used in the treatment of Parkinson’s disease.
Comparison: 3-Phenoxybenzylamine hydrochloride is unique in its structure and specific applications. Unlike phenoxybenzamine, which is primarily used as a pharmaceutical agent, this compound is mainly used in research and industrial applications. Trihexyphenidyl, on the other hand, has a different mechanism of action and therapeutic use compared to this compound .
Properties
IUPAC Name |
(3-phenoxyphenyl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;/h1-9H,10,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFHUUKYIUOHRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590025 | |
Record name | 1-(3-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376637-85-3 | |
Record name | Benzenemethanamine, 3-phenoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=376637-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Phenoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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